Cas no 23950-59-6 (3,5-dibromobenzoyl chloride)

3,5-Dibromobenzoyl chloride (CAS 2909-38-8) is a brominated aromatic acyl chloride widely used as a versatile intermediate in organic synthesis. Its key advantages include high reactivity as an electrophile, enabling efficient acylation reactions with nucleophiles such as amines and alcohols to form amides or esters. The presence of bromine substituents at the 3- and 5-positions enhances its utility in cross-coupling reactions, such as Suzuki or Stille couplings, facilitating further functionalization. The compound is particularly valuable in pharmaceutical and agrochemical research for constructing complex molecules. It is typically handled under anhydrous conditions due to its moisture sensitivity, ensuring optimal performance in synthetic applications.
3,5-dibromobenzoyl chloride structure
3,5-dibromobenzoyl chloride structure
Product Name:3,5-dibromobenzoyl chloride
CAS No:23950-59-6
MF:C7H3Br2ClO
MW:298.359119653702
CID:3165546
PubChem ID:13450526
Update Time:2025-05-23

3,5-dibromobenzoyl chloride Chemical and Physical Properties

Names and Identifiers

    • 3,5-dibromobenzoyl chloride
    • 3,5-dibromobenzoic acid chloride
    • SCHEMBL985711
    • MFCD12025232
    • 3,5-Dibromo-Benzoylchloride
    • 3,5-DibromobenzoylChloride
    • DTXCID70491966
    • F87874
    • 23950-59-6
    • DTXSID90541179
    • MDL: MFCD12025232
    • Inchi: 1S/C7H3Br2ClO/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H
    • InChI Key: HLAJZZSBQMLRKM-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=C(C(=O)Cl)C=1)Br

Computed Properties

  • Exact Mass: 297.82187Da
  • Monoisotopic Mass: 295.82392Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 17.1Ų

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3,5-dibromobenzoyl chloride Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:23950-59-6)3,5-dibromobenzoyl chloride
Order Number:A912740
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:46
Price ($):1470.0
Email:sales@amadischem.com

Additional information on 3,5-dibromobenzoyl chloride

3,5-Dibromobenzoyl Chloride: A Comprehensive Overview

3,5-Dibromobenzoyl chloride, also known as dibromobenzoyl chloride, is a chemical compound with the CAS number 23950-59-6. This compound belongs to the class of benzoyl chlorides, which are derivatives of benzoic acid where the hydroxyl group is replaced by a chlorine atom. The presence of two bromine atoms at the 3 and 5 positions of the benzene ring gives this compound its unique properties and makes it a valuable intermediate in various chemical reactions.

The molecular formula of 3,5-dibromobenzoyl chloride is C7H4Br2ClO, and its molecular weight is approximately 274.96 g/mol. The compound is characterized by its strong electrophilic reactivity due to the electron-withdrawing effect of the chlorine atom and the bromine substituents. This reactivity makes it a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials.

Recent studies have highlighted the role of dibromobenzoyl chloride in the synthesis of bioactive compounds. For instance, researchers have utilized this compound as a key intermediate in the development of novel antibiotics and anticancer agents. Its ability to undergo nucleophilic acyl substitution reactions has been exploited to construct complex molecular architectures with high precision.

In addition to its role in drug discovery, 3,5-dibromobenzoyl chloride has found applications in material science. It has been employed in the synthesis of advanced polymers and coatings with tailored properties. For example, a study published in 2023 demonstrated its use in creating self-healing polymer networks that exhibit enhanced durability and resistance to environmental factors.

The synthesis of dibromobenzoyl chloride typically involves bromination of benzoic acid derivatives followed by conversion to the corresponding acid chloride. This process requires careful control of reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound.

In terms of physical properties, 3,5-dibromobenzoyl chloride is a crystalline solid with a melting point around 60°C and a boiling point above 150°C under standard conditions. It is sparingly soluble in water but readily dissolves in organic solvents such as dichloromethane and THF.

The safety profile of dibromobenzoyl chloride must be considered when handling this compound. It is corrosive to skin and eyes and can cause severe irritation upon exposure. Proper personal protective equipment (PPE) should be worn during its use, including gloves, lab coat, and safety goggles.

In conclusion, 3,5-dibromobenzoyl chloride is a versatile and valuable compound with wide-ranging applications in organic synthesis. Its unique chemical properties and reactivity make it an essential intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. As research continues to uncover new applications for this compound, its importance in modern chemistry is expected to grow further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:23950-59-6)3,5-dibromobenzoyl chloride
A912740
Purity:99%
Quantity:25g
Price ($):1470.0
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